molecular formula C18H26N2O3S B4734073 3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine

3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine

Cat. No. B4734073
M. Wt: 350.5 g/mol
InChI Key: UPULIKQFQLESQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine is a chemical compound that is commonly referred to as MPBS. This compound is of significant interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

MPBS has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. MPBS has been shown to have potential as an anti-inflammatory agent, and it has also been investigated for its potential as a treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of MPBS is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. By inhibiting COX-2, MPBS may be able to reduce inflammation and pain.
Biochemical and Physiological Effects
MPBS has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, and it has also been shown to improve cognitive function. MPBS has also been shown to have antioxidant properties, which may help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPBS for lab experiments is its potential as a lead compound for the development of new drugs. Its anti-inflammatory and cognitive-enhancing properties make it an attractive target for drug development. However, there are also limitations to its use in lab experiments. For example, the synthesis of MPBS is a complex process, which may make it difficult to produce in large quantities. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop drugs based on its structure.

Future Directions

There are several future directions for research on MPBS. One area of research is the development of new drugs based on its structure. Another area of research is the investigation of its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and its effects on the body. Overall, MPBS is a compound with significant potential for scientific research, and further investigation is needed to fully understand its properties and applications.

properties

IUPAC Name

(3-methylpiperidin-1-yl)-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-14-6-5-9-19(13-14)18(21)16-8-7-15(2)17(12-16)24(22,23)20-10-3-4-11-20/h7-8,12,14H,3-6,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPULIKQFQLESQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylpiperidin-1-yl)[4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine
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3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine
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3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine
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